molecular formula C8H15F3O6S B14424594 Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol CAS No. 84355-11-3

Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol

Katalognummer: B14424594
CAS-Nummer: 84355-11-3
Molekulargewicht: 296.26 g/mol
InChI-Schlüssel: QPDIWIZBPWQOHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol: is an organic compound that features both acetic acid and a diol functional group. The presence of the trifluoromethylsulfanyl group adds unique chemical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with acetic acid and 3-(trifluoromethylsulfanyl)propane-1,2-diol.

    Reaction Conditions: The reaction may involve the use of catalysts and specific temperature and pressure conditions to facilitate the formation of the desired compound.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming carbonyl-containing products.

    Reduction: Reduction reactions may convert the diol to other functional groups.

    Substitution: The trifluoromethylsulfanyl group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Carbonyl compounds.

    Reduction Products: Alcohols or other reduced forms.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a catalyst or a catalyst precursor in certain reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.

    Biochemical Research: Studied for its interactions with biological molecules.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of various chemicals and intermediates.

Wirkmechanismus

The mechanism by which Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the trifluoromethylsulfanyl group in Acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

84355-11-3

Molekularformel

C8H15F3O6S

Molekulargewicht

296.26 g/mol

IUPAC-Name

acetic acid;3-(trifluoromethylsulfanyl)propane-1,2-diol

InChI

InChI=1S/C4H7F3O2S.2C2H4O2/c5-4(6,7)10-2-3(9)1-8;2*1-2(3)4/h3,8-9H,1-2H2;2*1H3,(H,3,4)

InChI-Schlüssel

QPDIWIZBPWQOHX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.C(C(CSC(F)(F)F)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.